TBK1 Potency Under Physiological ATP Concentrations
BAY-985 inhibits TBK1 with an IC₅₀ of 30 nM in the presence of high ATP (1 mM), a condition that more closely mimics the intracellular environment [1]. In contrast, GSK8612, another selective TBK1 inhibitor, exhibits a pIC₅₀ of 6.8 (equivalent to ~158 nM) for recombinant TBK1 under standard biochemical assay conditions . This difference in potency under physiologically relevant ATP concentrations may impact the concentration required for effective target engagement in cellular assays.
| Evidence Dimension | TBK1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (1 mM ATP) |
| Comparator Or Baseline | GSK8612: IC₅₀ ≈ 158 nM (biochemical assay) |
| Quantified Difference | BAY-985 is approximately 5.3-fold more potent under these conditions. |
| Conditions | Recombinant TBK1 enzyme assay; 1 mM ATP for BAY-985; standard assay for GSK8612. |
Why This Matters
Higher potency at intracellular ATP levels may enable lower dosing and reduced off-target engagement in cellular and in vivo studies.
- [1] Lefranc, J., et al. (2020). Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. Journal of Medicinal Chemistry, 63(2), 601-612. PMID: 31859507. View Source
